Species-Dependent Metabolic Fate vs. N2-Glucuronide
Lamotrigine N2-Oxide is the predominant urinary metabolite in mice, while lamotrigine N2-glucuronide is the major metabolite in humans and humanized-liver mice. This metabolic divergence necessitates the use of LTG N2-Oxide as a specific marker in rodent models and as a comparator to understand human-relevant metabolism [1].
| Evidence Dimension | Metabolite Identity (Major Urinary Metabolite) |
|---|---|
| Target Compound Data | Lamotrigine N2-Oxide |
| Comparator Or Baseline | Lamotrigine N2-Glucuronide |
| Quantified Difference | Target compound is predominant in NOG-TKm30 (mouse) urine; Comparator is predominant in humanized-liver mouse and human urine. |
| Conditions | In vivo study: single oral dose of lamotrigine (10 mg/kg) in chimeric NOG-TKm30 mice and humanized-liver mice [1]. |
Why This Matters
Procurement of LTG N2-Oxide is essential for accurate quantification of lamotrigine metabolism in rodent studies, where it serves as a major clearance marker, unlike in human-relevant models where the glucuronide dominates.
- [1] Uehara, S., Higuchi, Y., Yoneda, N., Yamazaki, H., & Suemizu, H. (2021). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica, 51(10), 1146-1154. View Source
